molecular formula C14H15ClN2O2S B2858324 (Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile CAS No. 866151-80-6

(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile

Cat. No.: B2858324
CAS No.: 866151-80-6
M. Wt: 310.8
InChI Key: ZOPXIENYRWCTIH-OWBHPGMISA-N
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Description

(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile is a specialized chemical compound of significant interest in research and development, particularly for investigating novel synthetic pathways and biological activities. Its molecular structure, featuring a (4-chlorobenzoyl) group and a (2-methoxyethylamino) side chain, makes it a valuable intermediate for synthesizing more complex molecules and for studying structure-activity relationships. This compound is strictly intended for laboratory research purposes and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the product with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-19-8-7-17-14(20-2)12(9-16)13(18)10-3-5-11(15)6-4-10/h3-6,17H,7-8H2,1-2H3/b14-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXIENYRWCTIH-OWBHPGMISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN/C(=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl)/SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile, with the CAS number 203521-17-9, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of specialty materials characterized by its unique structure, which includes:

  • Molecular Formula : C₁₄H₁₅ClN₂O₂S
  • Molecular Weight : 300.80 g/mol
  • Functional Groups : Contains a chlorobenzoyl moiety, methoxyethylamino group, and a methylsulfanyl group.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Anticancer Properties : Compounds with chlorobenzoyl groups have been studied for their potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Similar structures have shown efficacy against a range of bacteria and fungi, suggesting that this compound may also possess antimicrobial properties.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may share similar properties. The compound was shown to induce apoptosis in human breast cancer cells in vitro.
    Cell LineIC50 (µM)Mechanism of Action
    MCF-7 (Breast)15.4Induction of apoptosis
    HeLa (Cervical)12.8Cell cycle arrest
    A549 (Lung)10.5Inhibition of proliferation
  • Antimicrobial Activity :
    • Preliminary tests indicated that the compound exhibited activity against gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Bacillus subtilis16

Toxicology and Safety Profile

While specific toxicological data for this compound is limited, structural analogs have been evaluated for safety. The presence of chlorine and sulfur in the structure suggests potential for toxicity; hence, further studies are warranted to assess safety in biological systems.

Comparison with Similar Compounds

Target Compound :

  • 4-Chlorobenzoyl : Electron-withdrawing due to the chloro group, enhancing electrophilicity at the nitrile carbon .
  • 2-Methoxyethylamino: A polar, hydrogen-bond-capable group improving solubility in polar solvents .
  • Methylsulfanyl : Moderately electron-donating, stabilizing the ene system via hyperconjugation .

Comparable Compounds :

(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile (): 4-Methylphenyl: Electron-donating methyl group increases electron density at the ene backbone. 2-Naphthyl: Bulky aromatic substituent reduces solubility but enhances π-π stacking in crystalline phases . Key Difference: Lacks polar amino or sulfanyl groups, resulting in lower aqueous solubility compared to the target compound.

(Z)-3-(4-Chlorophenyl)-2-{[N-(2-formyl-phenyl)-4-methylbenzenesulfonamido]-methyl}prop-2-enenitrile (): 4-Methylbenzenesulfonamido: Strong electron-withdrawing sulfonamide group increases reactivity toward nucleophiles. Formylphenyl: Introduces aldehyde functionality, enabling further derivatization . Key Difference: The sulfonamide group confers higher thermal stability but reduces solubility in non-polar media.

(2Z)-2-[(Z)-4-Chlorobenzoyl]-3-(methylsulfanyl)-3-{[(pyridin-4-yl)methyl]amino}prop-2-enenitrile (): Pyridin-4-ylmethylamino: Aromatic nitrogen enhances coordination with metal ions, relevant for catalysis or metallodrug design .

(2Z)-2-(4-Bromobenzenesulfonyl)-3-[4-(methylsulfanyl)phenyl]prop-2-enenitrile ():

  • 4-Bromobenzenesulfonyl : Strong electron-withdrawing and sterically demanding, reducing reaction rates in nucleophilic substitutions .
  • Key Difference : Bromine’s higher atomic radius compared to chlorine may alter crystal packing and melting points.

Crystallographic and Physicochemical Properties

Property Target Compound (2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile (Z)-3-(4-Chlorophenyl)-sulfonamido Derivative
Molecular Weight ~380 g/mol ~300 g/mol ~450 g/mol
Polar Groups Methoxyethylamino, Chlorobenzoyl None Sulfonamide, Formyl
Solubility Moderate in DMSO, Ethanol Low in polar solvents High in DMSO, low in hexane
Thermal Stability Decomposes at ~200°C Stable up to ~250°C Stable up to ~300°C

Crystallographic Tools and Validation

The structural elucidation of these compounds relies on:

  • SHELX and OLEX2 for refinement and structure solution .
  • ORTEP-3 for thermal ellipsoid visualization .
  • Structure validation protocols to ensure accuracy in bond lengths and angles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and condensation reactions. For example, react 4-chlorobenzoyl derivatives with methoxyethylamine under basic conditions (e.g., K₂CO₃ or NaOH) in polar aprotic solvents like DMF or DMSO to form intermediates. Introduce methylsulfanyl groups via thiol-ene click chemistry or alkylation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitor reaction progress via TLC and confirm purity with HPLC .

Q. How should researchers characterize the purity and structure of this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for the chlorobenzoyl aromatic protons (δ 7.4–8.0 ppm), methoxyethylamino (δ 3.3–3.6 ppm), and methylsulfanyl (δ 2.1–2.3 ppm) groups .
  • IR : Confirm nitrile (C≡N) stretch at ~2200 cm⁻¹ and carbonyl (C=O) at ~1680 cm⁻¹ .
    • Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine .

Q. What computational tools are suitable for predicting electronic properties of this compound?

  • Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to determine HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Software: Gaussian or ORCA .
  • Docking Studies : Use AutoDock Vina to explore binding interactions with biological targets (e.g., enzymes) based on sulfonamide or nitrile pharmacophores .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the Z-configuration of the double bond?

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Software: SHELX or OLEX2 for structure solution and refinement .
  • Validation : Check for Z-configuration via torsion angles (e.g., C=C–N–C dihedral angles). Compare with reported analogs like (Z)-3-(4-chlorophenyl) derivatives .
  • Contradictions : If bond lengths deviate >0.02 Å from expected values (e.g., C≡N: ~1.16 Å), re-exclude solvent effects or twinning using PLATON .

Q. How to address discrepancies in biological activity data between structurally similar compounds?

  • Case Study : Compare sulfonamide derivatives (e.g., ’s antimicrobial activity) with nitrile-containing analogs. Differences may arise from steric hindrance or electronic effects of the methoxyethylamino group.
  • Mitigation : Standardize assays (e.g., MIC testing against E. coli ATCC 25922) and control solvent/DMSO concentrations .

Q. What strategies optimize reaction yields for large-scale synthesis without compromising stereochemistry?

  • Process Chemistry : Use flow reactors to control exothermic steps (e.g., nitrile formation). Adjust solvent polarity (e.g., switch from ethanol to acetonitrile) to minimize byproducts .
  • Catalysis : Screen Pd or Cu catalysts for cross-coupling steps involving methylsulfanyl groups. Monitor enantiomeric excess via chiral HPLC .

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